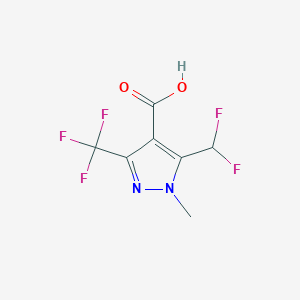

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O2/c1-14-3(5(8)9)2(6(15)16)4(13-14)7(10,11)12/h5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJGDSOAEGXMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Halogenation and Fluorination Starting from Chloropyrazole Intermediates

A notable process involves the transformation of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde to the corresponding 5-fluoro derivative, which is a key intermediate en route to the target acid. This method includes:

Step 1: Fluorination

Reacting 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde with potassium fluoride (KF) as a fluorinating agent in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate in polar aprotic solvents (dimethylformamide or dimethylacetamide).- Conditions: 150°C, 3 hours

- Equipment: Non-glass (Teflon or stainless steel) to avoid side reactions with KF

- Conversion: 100% by gas chromatography

- Catalyst loading: 1-5 mol% relative to substrate

Step 2: Chlorination

Subsequent reaction with chlorinating agents to obtain the acyl chloride derivatives, which can be further transformed to the carboxylic acid.

This process is industrially favorable due to mild conditions and high conversion rates.

Method 2: Carbointercalation, Halogenation, and Cyclization Using Difluorochloromethane and Methyl Hydrazine

A patented synthetic route involves a three-step sequence:

(A) Carbointercalation

React difluorochloromethane, carbon monoxide, and methyl hydrazine under catalytic conditions (palladium salts such as Pd(OAc)2 or PdCl2 and phosphine ligands like BINAP or xantphos) with sodium formate to form a key intermediate.(B) Halogenation

Halogenate the intermediate using halogenating reagents to afford a halogenated intermediate.(C) Cyclization

React the halogenated intermediate with alkali and propiolic acid to induce cyclization, forming the pyrazole ring and yielding 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

This method emphasizes the use of low-cost starting materials and catalysis to improve efficiency, though it involves multiple reaction steps including pressurized carbonylation.

Method 3: Substitution/Hydrolysis and Condensation/Cyclization Using Difluoroacetyl Halides

This approach involves:

Step 1: Substitution and Hydrolysis

Dissolve an α,β-unsaturated ester and an acid-binding agent in an organic solvent, then add 2,2-difluoroacetyl halide (X = F or Cl) dropwise at low temperature. After reaction, add alkali to hydrolyze and generate an α-difluoroacetyl intermediate.Step 2: Condensation and Cyclization

Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution, then react with methylhydrazine aqueous solution at low temperature. Follow with reduced pressure and temperature increase to promote cyclization. Acidify to precipitate the crude product, then recrystallize (using alcohol-water mixtures) to obtain the pure acid.Recrystallization solvents: Methanol, ethanol, or isopropanol with 35-65% water content.

This method offers mild conditions and straightforward purification, suitable for high-purity product isolation.

Method 4: Preparation via Alkyl Difluoroacetoacetate Intermediates and Ring-Closing Reactions

This multi-step method includes:

Step 1: Formation of Alkyl Difluoroacetoacetate

Acidification of sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ from carbon dioxide and water under mild pressure (0.1-2 kg/cm²) for 1-3 hours.Step 2: Coupling with Trialkyl Orthoformate

Conducted in acetic anhydride to produce alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.Step 3: Ring-Closing Reaction

Performed in a two-phase system with a weak base (sodium or potassium carbonate/bicarbonate) and methylhydrazine in aqueous solution at low temperatures (-20°C to 5°C). The organic phase containing the intermediate is slowly added to the aqueous phase to complete cyclization.Purification: Fractional distillation and recrystallization yield high purity (>99.9%) product.

This method is well-documented for producing pyrazole derivatives with high yield (75-80%) and purity, utilizing mild bases and controlled temperature to optimize ring closure.

Summary Table of Key Preparation Methods

| Method No. | Key Steps | Catalysts/Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Fluorination of chloropyrazole intermediate | KF, tetrabutylammonium hydrogen sulfate | 150°C, 3 h, DMF or DMAc | 100% conversion | Avoid glass equipment, phase transfer catalyst |

| 2 | Carbointercalation, halogenation, cyclization | Pd salts (Pd(OAc)2, PdCl2), phosphine ligands, sodium formate | Pressurized CO, multiple steps | Not specified | Multi-step, low-cost starting materials |

| 3 | Substitution/hydrolysis, condensation/cyclization | 2,2-difluoroacetyl halide, NaI/KI, methylhydrazine | Low temperature, acidification | High purity after recrystallization | Mild conditions, alcohol-water recrystallization |

| 4 | Acidification, coupling, ring-closing | Carbon dioxide, trialkyl orthoformate, weak bases (Na2CO3, K2CO3) | Mild pressure, low temp (-20 to 5°C) | 75-80% yield, >99.9% purity | Two-phase system, fractional distillation |

Research Findings and Industrial Considerations

Catalyst Selection: Phase transfer catalysts and palladium-based catalysts are critical for fluorination and carbonylation steps, respectively, to ensure high conversion and selectivity.

Reaction Conditions: Control of temperature and pressure is essential, especially during carbonylation and ring-closing steps, to avoid side reactions and maximize yield.

Equipment: Use of non-glass reactors (Teflon or stainless steel) is preferred in fluorination steps to prevent reaction with KF.

Purification: Recrystallization from mixed solvents and fractional distillation are effective for obtaining high purity products suitable for further applications.

Scalability: Methods involving mild conditions and commercially available reagents (e.g., difluoroacetyl halides, methylhydrazine) are more amenable to industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The fluorinated groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Its potential biological activity is explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism by which 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating their functions. These interactions often involve hydrogen bonding, electrostatic interactions, and hydrophobic effects, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazolecarboxylic Acid Derivatives

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity The difluoromethoxy group (OCHF₂) in the target compound enhances oxidative stability compared to non-fluorinated analogs (e.g., 5-OCH₃). This substituent also increases resistance to enzymatic degradation, prolonging herbicidal activity . In contrast, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) lacks the trifluoromethyl group, reducing its electron-withdrawing effects and altering interaction with biological targets .

Synthetic Accessibility The target compound is synthesized via microwave-assisted oxidation of aldehydes (similar to methods in –3), but requires specialized fluorinated precursors. For example, 5-(3-chlorophenoxy)-substituted analogs (CAS 282523-49-3) use Suzuki coupling for phenoxy group introduction .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and difluoromethoxy groups in the target compound increase logP (lipophilicity), improving membrane penetration in plants. This contrasts with the less fluorinated 3-(difluoromethyl) analog, which has lower logP .

- Acidity : The carboxylic acid at position 4 is more acidic (pKa ~3.5) due to electron-withdrawing CF₃, enhancing solubility in alkaline formulations .

Agrochemical Relevance The target compound’s role as a pyroxasulfone metabolite highlights its environmental persistence. In contrast, 5-(3-chlorophenoxy)-substituted derivatives are patented as standalone herbicides, targeting different weed species .

Biological Activity

5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler pyrazole derivatives. The process can include the introduction of difluoromethyl and trifluoromethyl groups, which are crucial for enhancing biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole-4-carboxylic acid exhibit noteworthy antifungal properties. For instance, a series of synthesized amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were tested against various phytopathogenic fungi. Results indicated moderate to excellent antifungal activity, with some compounds outperforming established fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Activity Against Fungi | Comparison to Boscalid |

|---|---|---|

| 9m | High | Better |

| 9n | Moderate | Comparable |

| 9o | Low | Worse |

The mechanism of action for these compounds often involves inhibition of key enzymes in fungal metabolism. Molecular docking studies suggest that certain derivatives can form hydrogen bonds with specific amino acids in target enzymes, enhancing their inhibitory effects .

Structure-Activity Relationships (SAR)

The inclusion of fluorinated groups is known to significantly influence the biological activity of pyrazole derivatives. A study utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to analyze the impact of different substituents on antifungal efficacy. The results indicated that the trifluoromethyl group enhances binding affinity and selectivity towards fungal targets .

Case Studies

- Study on Antifungal Efficacy : A comprehensive study evaluated the antifungal activity of various pyrazole derivatives against seven different fungal strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antifungals, indicating its potential as a new therapeutic agent .

- Molecular Docking Analysis : Another research effort focused on the molecular interactions between synthesized compounds and target enzymes involved in fungal metabolism. The study highlighted how specific structural modifications could lead to improved binding and inhibition rates, paving the way for further drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

- Methodology :

- Stepwise functionalization : Start with a pyrazole core and introduce substituents sequentially. For example, trifluoromethylation via nucleophilic substitution (e.g., using CFCl or CFI) under basic conditions, followed by difluoromethylation using ClCFH or BrCFH in the presence of a palladium catalyst .

- Carboxylic acid introduction : Oxidize a methyl or aldehyde group at the 4-position using KMnO or CrO under acidic conditions .

- Challenges : Competing side reactions (e.g., over-fluorination) require controlled stoichiometry and reaction monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical techniques :

- NMR spectroscopy : Use H, F, and C NMR to confirm substituent positions and fluorination patterns. For example, F NMR can distinguish between CF and CFH groups .

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen bonding of the carboxylic acid group (e.g., as in related pyrazole-carboxylic acid derivatives) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase chromatography .

Q. What are the critical physicochemical properties to characterize for this compound?

- Key properties :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide formulation for biological assays. Fluorinated pyrazoles often exhibit low aqueous solubility, requiring co-solvents like DMSO .

- Melting point : Determine via differential scanning calorimetry (DSC). Similar compounds (e.g., 5-(trifluoromethyl)-1-phenyl-pyrazole-4-carboxylic acid) show melting points between 113–115°C .

- Stability : Assess under varying pH (2–12) and thermal conditions (25–100°C) via accelerated stability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach :

- Analog synthesis : Modify substituents (e.g., replace difluoromethyl with CF, Cl, or Br) and evaluate changes in activity. For example, 5-(4-chlorophenyl) analogs showed enhanced binding to carbonic anhydrase isoforms .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., COX-2 or carbonic anhydrase) based on crystal structures of related compounds .

- Activity assays : Test enzyme inhibition (IC) or receptor binding (K) in vitro. For instance, fluorinated pyrazoles are often screened for anti-inflammatory or antitumor activity .

Q. How should contradictory biological data from different studies be analyzed?

- Resolution strategies :

- Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time. Discrepancies in IC values may arise from differences in assay protocols .

- Metabolic stability : Evaluate compound degradation in plasma or liver microsomes. Instability in certain media could explain reduced efficacy in vivo vs. in vitro .

- Epistatic effects : Use gene knockout models or enzyme inhibitors to isolate target pathways. For example, conflicting COX-2 inhibition data might reflect off-target interactions .

Q. What experimental strategies mitigate challenges in crystallizing fluorinated pyrazole derivatives?

- Crystallization optimization :

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance polarity. Fluorinated compounds often crystallize slowly due to hydrophobic interactions .

- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C) promotes nucleation. For example, 5-amino-1-phenyl-3-CF-pyrazole-4-carboxylic acid crystallized in monoclinic space groups under controlled cooling .

- Additives : Introduce co-formers (e.g., caffeine) to stabilize crystal lattices via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.